Quinine (sulfate)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinine sulfate is an alkaloid derived from the bark of the cinchona tree, primarily used as an antimalarial drug. It has a long history of use, dating back to the 17th century when it was first introduced to Europe by Jesuit missionaries. Quinine sulfate is known for its bitter taste and is also used as a flavoring agent in tonic water .

準備方法

Synthetic Routes and Reaction Conditions: Quinine sulfate is typically obtained from the bark of various species of cinchona trees, including Cinchona succirubra and Cinchona officinalis. The extraction process involves several steps:

Extraction: The bark is ground and subjected to an extraction process using solvents like ethanol or chloroform.

Purification: The crude extract is purified through crystallization and filtration to isolate quinine.

Conversion to Sulfate: Quinine is then reacted with sulfuric acid to form quinine sulfate

Industrial Production Methods: Industrial production of quinine sulfate follows similar steps but on a larger scale. The process involves:

Harvesting: Large quantities of cinchona bark are harvested and processed.

Extraction and Purification: The bark is subjected to solvent extraction, followed by purification through crystallization.

Sulfate Formation: The purified quinine is reacted with sulfuric acid to produce quinine sulfate, which is then dried and packaged

化学反応の分析

Types of Reactions: Quinine sulfate undergoes various chemical reactions, including:

Oxidation: Quinine can be oxidized to form quinidinone.

Reduction: Reduction of quinine can yield dihydroquinine.

Substitution: Quinine can undergo substitution reactions, particularly at the quinoline ring

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions

Major Products:

Oxidation: Quinidinone.

Reduction: Dihydroquinine.

Substitution: Halogenated quinine derivatives

科学的研究の応用

Quinine sulfate has a wide range of applications in scientific research:

Chemistry: Used as a chiral catalyst in asymmetric synthesis.

Biology: Employed in studies of ion channels and neurotransmitter receptors.

Medicine: Primarily used to treat malaria and nocturnal leg cramps.

Industry: Used as a flavoring agent in beverages and as a fluorescent marker in analytical chemistry .

作用機序

Quinine sulfate exerts its antimalarial effects by interfering with the parasite’s ability to digest hemoglobin. It accumulates in the food vacuoles of the parasite, leading to the formation of toxic heme complexes that ultimately kill the parasite. Quinine also affects ion channels and neurotransmitter receptors, contributing to its muscle relaxant properties .

類似化合物との比較

Quinidine: An isomer of quinine, used as an antiarrhythmic agent.

Chloroquine: A synthetic derivative used to treat malaria.

Artemether: Another antimalarial drug, often used in combination with lumefantrine .

Uniqueness: Quinine sulfate is unique due to its natural origin and long history of use. Unlike synthetic antimalarials, quinine sulfate is derived from a natural source and has a broader range of applications, including its use as a flavoring agent and fluorescent marker .

特性

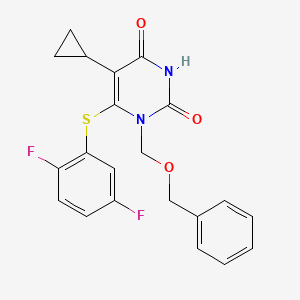

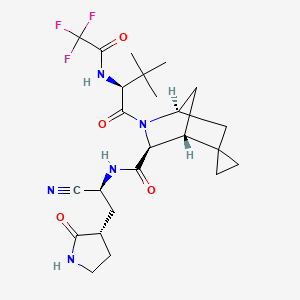

分子式 |

C20H26N2O6S |

|---|---|

分子量 |

422.5 g/mol |

IUPAC名 |

(R)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid |

InChI |

InChI=1S/C20H24N2O2.H2O4S/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t13?,14?,19-,20+;/m0./s1 |

InChIキー |

AKYHKWQPZHDOBW-XCURWTCDSA-N |

異性体SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CCN3CC4C=C)O.OS(=O)(=O)O |

正規SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12393479.png)

![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B12393492.png)

![N-[(3-Chlorophenyl)sulfonyl]-L-leucine](/img/structure/B12393503.png)

![[(2R)-2-hydroxy-3-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12393521.png)

![N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-N-[4-[2-[4-[(2E)-2-[(3-methylphenyl)methylidene]hydrazinyl]-6-morpholin-4-ylpyrimidin-2-yl]oxyethyl]phenyl]hexanediamide](/img/structure/B12393532.png)